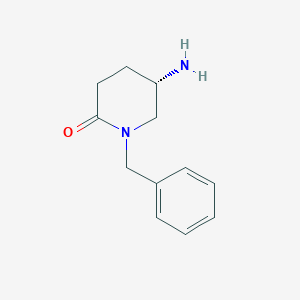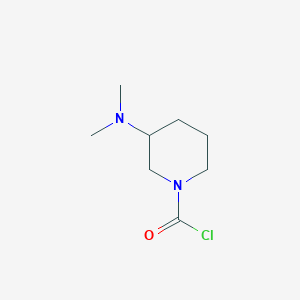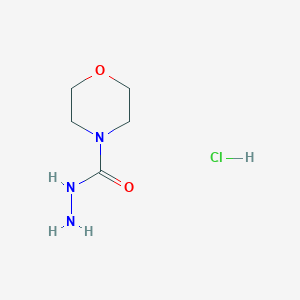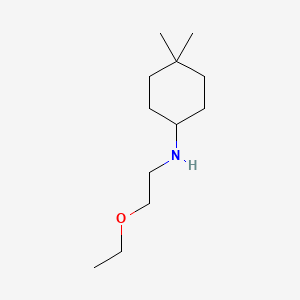![molecular formula C17H21NO6 B13063042 Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate is a complex organic compound that belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. These compounds are known for their unique bicyclic structure, which includes a nitrogen atom within the ring system. This structural feature makes them interesting for various scientific and industrial applications, particularly in the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate typically involves the cyclization of enynes or related compounds. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in the bicyclic structure . This reaction often employs transition metal catalysts such as palladium or copper, and can be carried out under relatively mild conditions. Industrial production methods may involve large-scale cyclopropanation reactions using N-tosylhydrazones as substrates .
Análisis De Reacciones Químicas
Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents such as alkyl halides or acyl chlorides.
Cyclopropanation: This reaction is crucial for the formation of the bicyclic structure and can be catalyzed by palladium or copper.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate has several applications in scientific research:
Medicinal Chemistry: This compound is used in the design and synthesis of pharmaceuticals, particularly those targeting neurological and neurodegenerative diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural products and synthetic analogues with biological activity.
Biological Research: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate exerts its effects is largely dependent on its interaction with biological targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, particularly those involved in neurotransmission. Its bicyclic structure allows it to fit into specific binding sites, thereby altering the activity of the target molecule .
Comparación Con Compuestos Similares
Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate can be compared to other 3-azabicyclo[3.1.0]hexane derivatives, such as:
Cycloclavine: A natural ergot alkaloid with similar structural features.
Indolizomycin: An antibiotic that also contains the 3-azabicyclo[3.1.0]hexane core.
Duocarmycin: A group of antitumor agents with high cytotoxicity.
What sets this compound apart is its specific substitution pattern and the presence of the ethyl ester and oxalate groups, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H21NO6 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H19NO2.C2H2O4/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13H,2,8-11H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
VWAPUWIFAFTWLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)






![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)



